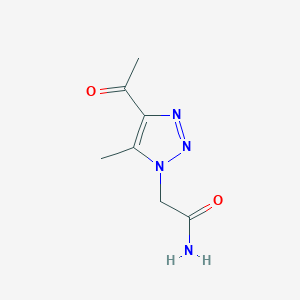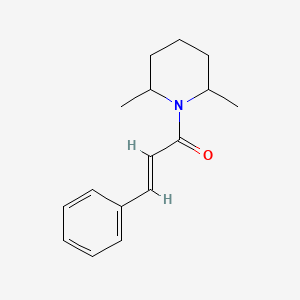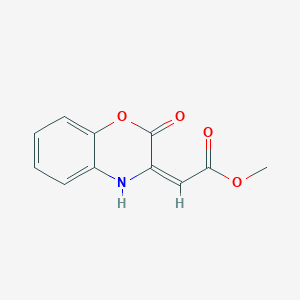
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound has shown promise in a number of different areas, including drug discovery, chemical synthesis, and materials science. In
Wirkmechanismus
The exact mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is not fully understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles in a variety of different reactions. This property makes it useful for a number of different applications, including drug discovery and chemical synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate have not been extensively studied. However, it is believed to have low toxicity and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate is its versatility. It can be used in a number of different applications, including drug discovery, chemical synthesis, and materials science. In addition, it has low toxicity and is generally considered to be safe for use in laboratory experiments. However, one limitation of this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in a laboratory setting.
Zukünftige Richtungen
There are a number of different future directions for research on 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate. One area of interest is in drug discovery, where this compound has shown promise as a lead compound for the development of new drugs. Researchers may also continue to explore the potential use of this compound in chemical synthesis and materials science. In addition, there may be opportunities to modify the structure of this compound to improve its properties and make it more useful for a variety of different applications.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate typically involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of the desired compound as a yellow crystalline solid. The purity of the compound can be further improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 3-(4-methoxyphenyl)acrylate has been studied for its potential use in a number of different scientific research applications. One area of interest is in drug discovery, where this compound has been shown to have potential as a lead compound for the development of new drugs. It has also been studied for its potential use in chemical synthesis, where it has been used as a building block for the synthesis of other compounds. In addition, this compound has been studied for its potential use in materials science, where it has been used to create new materials with unique properties.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-22-16-9-2-13(3-10-16)4-11-18(21)23-12-17(20)14-5-7-15(19)8-6-14/h2-11H,12H2,1H3/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNFPFRZVFTXNG-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-oxoethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(diethylamino)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5910203.png)
![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)

![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)




![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)

![methyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5910287.png)
![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)

